molecular formula C9H10F3NO B3139052 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline CAS No. 475589-00-5

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3139052
M. Wt: 205.18 g/mol
InChI Key: PTOJQUCAYOFMDM-UHFFFAOYSA-N
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Patent
US07238720B2

Procedure details

To a mixture of 2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene (4.12 g) and ethyl acetate (30 ml) was added a catalytic amount of 10% palladium/carbon. Then, the mixture was stirred under a hydrogen atmosphere for 4 hours. The catalyst was removed from the reaction solution by filtration, and the filtrate was concentration under reduced pressure to yield the title compound (3.71 g).
Name
2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:16])([O-])=O>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[C:9]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:16]

Inputs

Step One
Name
2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene
Quantity
4.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1OCC(F)(F)F)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then, the mixture was stirred under a hydrogen atmosphere for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed from the reaction solution by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC=C1OCC(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.